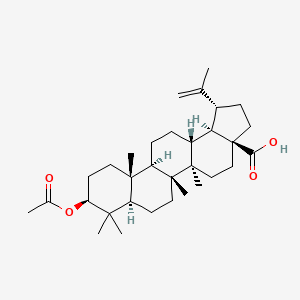

Acetobetulinic acid

Übersicht

Beschreibung

Acetobetulinic acid is a natural product found in Ixora coccinea, Eucalyptus camaldulensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Acetobetulinic acid exhibits promising anticancer activity across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:

- Mechanism of Action : this compound triggers oxidative stress, leading to increased reactive oxygen species (ROS) levels. This results in cell cycle arrest at the G2/M phase and activation of caspases, which are crucial for apoptosis .

- Case Studies : In studies involving leukemia cells (U937), this compound demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The compound has shown considerable anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Biological Evaluations : this compound derivatives have been tested for their anti-hyaluronidase activity and ability to reduce pro-inflammatory cytokines in various cell models .

- Applications : These properties indicate potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antidiabetic Potential

Research has suggested that this compound may also play a role in managing diabetes:

- Mechanism : It has been shown to enhance insulin sensitivity and improve glucose tolerance in animal models by modulating key metabolic pathways .

- Clinical Implications : The compound’s ability to regulate lipid metabolism and reduce hyperglycemia positions it as a potential therapeutic agent for type 2 diabetes management.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Research Findings : Studies have indicated that it possesses antibacterial and antifungal activities, which can be beneficial in developing new antimicrobial agents .

- Potential Uses : Its effectiveness against resistant strains of bacteria makes it a candidate for further exploration in infectious disease treatments.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

- Mechanism : It may protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer’s .

- Future Research Directions : Investigating its effects on neuroinflammation could yield insights into potential therapies for neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research:

- Synthetic Strategies : Various chemical strategies have been employed to enhance the bioactivity of this compound, including modifications to improve solubility and efficacy against specific targets .

- Importance of Derivatives : Derivatives have been shown to possess enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in drug development.

Eigenschaften

Molekularformel |

C32H50O4 |

|---|---|

Molekulargewicht |

498.7 g/mol |

IUPAC-Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1 |

InChI-Schlüssel |

ACWNTJJUZAIOLW-BWXYOZBYSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.